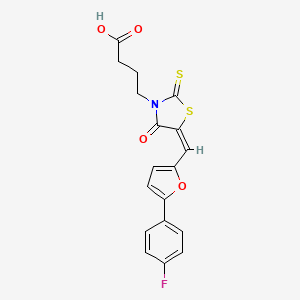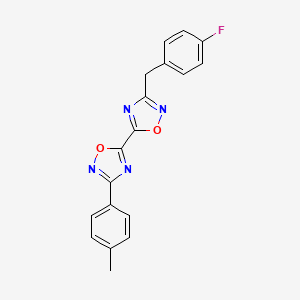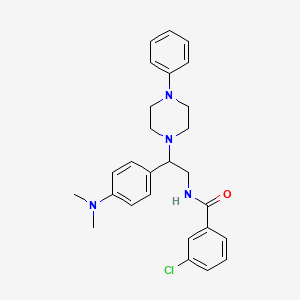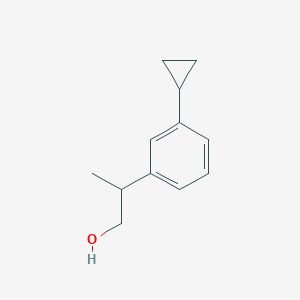![molecular formula C11H17NO2 B2694432 N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide CAS No. 2224217-93-8](/img/structure/B2694432.png)
N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide, also known as OC-10, is a chemical compound that has been studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide involves the inhibition of the vesicular monoamine transporter (VMAT). This transporter is responsible for the packaging of neurotransmitters into vesicles for release into the synapse. By inhibiting VMAT, N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide reduces the amount of neurotransmitter released into the synapse, leading to a decrease in neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide are related to its mechanism of action. By reducing neurotransmitter release, N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide can have effects on behavior, mood, and cognition. It has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as effects on locomotor activity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide in lab experiments is its selectivity for VMAT inhibition. This allows for specific manipulation of neurotransmitter release without affecting other aspects of neurotransmission. However, one limitation is that the effects of VMAT inhibition can be complex and may vary depending on the specific system being studied.
Zukünftige Richtungen
There are several potential future directions for research on N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide. One area of interest is its potential use as a tool for studying the mechanisms of addiction and substance abuse. It has also been suggested that N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide may have therapeutic potential for the treatment of certain psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the effects of VMAT inhibition and how they may vary in different systems.
Synthesemethoden
The synthesis of N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide involves the reaction of (1R,2S)-2-(oxan-4-yl)cyclopropanol with propargyl bromide in the presence of a base. The resulting product is then treated with an acid to form N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide. This synthesis method has been optimized to produce high yields of pure N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]prop-2-enamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the release of neurotransmitters, specifically dopamine and norepinephrine. This makes it a potential tool for studying the mechanisms of neurotransmission and the effects of drugs that target these systems.
Eigenschaften
IUPAC Name |
N-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-11(13)12-10-7-9(10)8-3-5-14-6-4-8/h2,8-10H,1,3-7H2,(H,12,13)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQIVBIAKQITAX-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1C[C@H]1C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-n-[(1r,2s)-2-(oxan-4-yl)cyclopropyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2694351.png)


![2-Chloro-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2694355.png)
![2-[(4-Fluorobenzyl)sulfonyl]benzoic acid](/img/structure/B2694356.png)
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2694357.png)
![N-(3,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2694360.png)
![5-chloro-2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2694361.png)
![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2694362.png)
![(3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2694364.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)

